2-hydroxy-4-methyl-N-phenylbenzamide
Description
Properties
IUPAC Name |
2-hydroxy-4-methyl-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-7-8-12(13(16)9-10)14(17)15-11-5-3-2-4-6-11/h2-9,16H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTDMZSEFBIATD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reaction Design
The synthesis of 2-hydroxy-4-methyl-N-phenylbenzamide traditionally begins with 2-hydroxy-4-methylbenzoic acid as the carboxylic acid precursor. The hydroxy and methyl substituents on the aromatic ring necessitate careful selection of coupling conditions to avoid undesired side reactions. Aniline serves as the nucleophilic amine partner, introducing the N-phenyl group via amide bond formation. Early methodologies relied on acid chloride intermediates, where 2-hydroxy-4-methylbenzoic acid is treated with thionyl chloride (SOCl₂) to generate the corresponding acid chloride. Subsequent reaction with aniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) yields the target compound.
Reaction Conditions and Challenges
A critical challenge in traditional synthesis is the instability of the hydroxy group during acid chloride formation. Prolonged exposure to SOCl₂ may lead to partial esterification or sulfonation, necessitating stringent temperature control (0–5°C) and rapid quenching. Early reports indicate moderate yields (50–60%) due to competing hydrolysis of the acid chloride in the presence of moisture. Purification via recrystallization from ethanol/water mixtures typically affords the product with >90% purity, as confirmed by melting point analysis and thin-layer chromatography (TLC).
Modern Synthetic Techniques
Coupling Reagent-Mediated Amidation
Contemporary strategies employ coupling reagents to activate the carboxylic acid directly, bypassing acid chloride formation. In a representative procedure, 2-hydroxy-4-methylbenzoic acid is dissolved in DCM and treated with N,N′-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) to form an active ester intermediate. Addition of aniline at room temperature facilitates amide bond formation within 12 hours, achieving yields of 65–68%. This method minimizes side reactions and enhances functional group tolerance, as evidenced by the retention of the hydroxy and methyl substituents in the final product.
Table 1: Comparison of Coupling Reagents in Amidation
| Reagent System | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| DIC/HOBt | DCM | RT | 12 | 65–68 | >95 |
| DCC/DMAP | DMF | 0°C → RT | 24 | 70–75 | >90 |
| EDCl/HOAt | THF | RT | 18 | 60–65 | >92 |
Solvent and Catalytic Optimization
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of coupling reagents but may increase epimerization risks. Non-polar solvents like DCM favor milder conditions, as demonstrated by the DIC/HOBt system. Catalytic additives such as 4-dimethylaminopyridine (DMAP) accelerate acylation rates in DCC-mediated couplings, albeit with marginally higher costs.
Optimization of Reaction Parameters
Temperature and Time Dependence
Elevated temperatures (40–50°C) reduce reaction times but risk decarboxylation of the benzoic acid derivative. Kinetic studies in DMF reveal that 72% conversion is achieved within 8 hours at 25°C, whereas 90% conversion requires 24 hours under identical conditions. Optimal yields are obtained at room temperature (25°C) with extended stirring periods (12–24 hours).
Stoichiometric Adjustments
A 1.2:1 molar ratio of carboxylic acid to amine ensures complete consumption of the limiting reagent. Excess DIC (1.5 equivalents) prevents premature hydrolysis of the active ester, while sub-stoichiometric HOBt (1.1 equivalents) balances cost and efficiency.
Analytical Characterization
Spectroscopic Confirmation
1H-NMR Analysis : The hydroxy proton resonates as a singlet at δ 10.2–10.5 ppm in dimethyl sulfoxide (DMSO-d6), while the methyl group appears as a sharp singlet at δ 2.3 ppm. Aromatic protons from the benzamide core and N-phenyl group integrate between δ 6.8–7.8 ppm, consistent with monosubstituted benzene rings.
13C-NMR : Carbonyl carbon (C=O) signals at δ 165–167 ppm confirm amide bond formation. The methyl carbon is observed at δ 21.5 ppm, and aromatic carbons span δ 115–135 ppm.
High-Resolution Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 256.0974 (M+H⁺) validate the molecular formula C₁₅H₁₃NO₂.
Chromatographic Purity
Reverse-phase HPLC analysis (C18 column, methanol/water = 75:25) demonstrates >95% purity, with a retention time of 8.2 minutes.
Industrial-Scale Production Considerations
Scalability Challenges
Batch reactor systems require precise control over exothermic reactions during acid chloride formation. Continuous flow chemistry offers advantages in heat dissipation and reproducibility, though capital costs remain prohibitive for small-scale producers.
Cost-Effective Methodologies
The DIC/HOBt system, while efficient, incurs higher reagent costs compared to SOCl₂-mediated routes. Industrial adoption favors thionyl chloride for its low cost and compatibility with existing infrastructure, despite lower yields (60–65%).
Comparative Analysis of Synthetic Routes
Scientific Research Applications
Chemistry
Intermediate in Organic Synthesis
2-Hydroxy-4-methyl-N-phenylbenzamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in developing new compounds with desired properties.
Reactivity Studies
The compound can undergo several types of reactions:
- Oxidation : The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
- Reduction : It can be reduced to form amines or other reduced products.
- Substitution Reactions : Electrophilic substitution can occur on the aromatic ring, particularly at positions ortho and para to the hydroxyl and methyl groups.
Biology
Antimicrobial Properties
Research indicates that 2-hydroxy-4-methyl-N-phenylbenzamide exhibits significant antimicrobial activity against various pathogenic fungi and bacteria. In vitro studies have demonstrated its fungicidal and bactericidal properties, making it a candidate for further exploration in antimicrobial drug development.
Antiviral Activity
A study on N-phenylbenzamide derivatives, including 2-hydroxy-4-methyl-N-phenylbenzamide, highlighted its potential as an antiviral agent against Enterovirus 71 (EV71). The compound showed promising efficacy with low micromolar IC50 values, suggesting its potential as a lead compound for anti-EV71 drug development .
Medicine
Drug Development
Due to its biological activities, this compound is being investigated for its potential use in drug development. Its structure allows for modifications that could enhance its therapeutic efficacy while minimizing toxicity. Research is ongoing to explore its applications in treating conditions such as infections caused by resistant pathogens .
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of benzamides revealed that 2-hydroxy-4-methyl-N-phenylbenzamide exhibited superior antimicrobial activity compared to its analogs. The study involved testing against a range of bacterial strains and fungi, confirming its potential as a broad-spectrum antimicrobial agent.
Case Study 2: Antiviral Activity Against EV71
In vitro assays demonstrated that this compound could inhibit EV71 replication effectively. The structure-activity relationship analysis indicated that modifications at specific positions on the benzene ring could enhance antiviral potency while maintaining low cytotoxicity levels .
Mechanism of Action
The mechanism of action of 2-hydroxy-4-methyl-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The pharmacological and physicochemical properties of benzamide derivatives are highly dependent on substituent positions and electronic effects. Below is a detailed comparison of 2-hydroxy-4-methyl-N-phenylbenzamide with structurally related compounds:
Substituent Position and Electronic Effects
Key Observations:
- Hydroxyl Group Influence : The –OH group at position 2 enhances hydrogen-bonding capacity, improving crystallinity and stability. This contrasts with methoxy (–OCH₃) or halogen (–Cl, –Br) substituents, which prioritize electronic effects over H-bonding .
- This effect is absent in analogs like N-(4-chlorophenyl)-2-hydroxybenzamide .
- Halogen Substitution : Fluorine or bromine introduces electron-withdrawing effects, altering electronic distribution and reactivity. For example, 2-fluoro derivatives exhibit redshifted fluorescence in metal-ion sensing .
Physicochemical Properties
Q & A
Q. What are the optimal synthetic routes for 2-hydroxy-4-methyl-N-phenylbenzamide, and how do reaction conditions influence yield and purity?
The synthesis typically involves coupling 2-hydroxy-4-methylbenzoic acid with aniline derivatives using carbodiimide-based coupling agents like DCC (dicyclohexylcarbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine). Key variables include reaction temperature (−50°C for minimizing side reactions), solvent choice (e.g., dichloromethane or DMF), and stoichiometric ratios. Post-synthesis purification via recrystallization (e.g., using methanol) is critical for achieving >95% purity. Comparative studies show that HOBt (1-hydroxybenzotriazole) enhances coupling efficiency by reducing racemization .
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of 2-hydroxy-4-methyl-N-phenylbenzamide?
- NMR : H NMR should show a singlet for the methyl group at δ ~2.3 ppm, a hydroxyl proton (δ ~12 ppm, broad), and aromatic protons split into distinct patterns due to substituent effects. C NMR will confirm carbonyl (C=O) at ~165 ppm and methyl carbons at ~20 ppm.
- IR : Strong absorption bands at ~3300 cm (O-H stretch), ~1650 cm (amide C=O), and ~1250 cm (C-O of phenolic group).
- MS : ESI-MS typically displays [M+H] peaks matching the molecular formula (CHNO, exact mass 227.09). Cross-referencing with PubChem data ensures accuracy .
Advanced Research Questions
Q. How do crystallographic studies resolve ambiguities in the conformational flexibility of 2-hydroxy-4-methyl-N-phenylbenzamide?
X-ray diffraction reveals that the amide group adopts a planar conformation, with intramolecular hydrogen bonding between the hydroxyl and carbonyl groups (O-H···O=C, ~2.6 Å). This rigidity influences supramolecular packing, often forming dimeric motifs via intermolecular H-bonds. Software suites like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for analyzing torsional angles and validating crystallographic models .
Q. What computational strategies (e.g., DFT, molecular docking) are effective in predicting the bioactivity of 2-hydroxy-4-methyl-N-phenylbenzamide derivatives?
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level optimize geometry and predict electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions. Molecular docking (AutoDock Vina) into target proteins (e.g., COX-2 for anti-inflammatory studies) assesses binding affinity. Conformational analysis using molecular mechanics (e.g., MMFF94 force field) aligns with crystallographic data to validate bioactive conformers .
Q. How can researchers address contradictions in reported fluorescence properties of benzamide derivatives like 2-hydroxy-4-methyl-N-phenylbenzamide?
Discrepancies in fluorescence intensity often arise from solvent polarity, pH, and substituent effects. For example, protonation of the hydroxyl group at pH < 3 quenches fluorescence, while deprotonation (pH > 7) enhances it. Standardizing conditions (e.g., 0.1 M phosphate buffer, pH 7.4) and using spectrofluorometric calibration curves with reference compounds (e.g., quinine sulfate) improve reproducibility .
Methodological Considerations
Q. What experimental protocols mitigate challenges in characterizing low-crystallinity batches of 2-hydroxy-4-methyl-N-phenylbenzamide?
- Microcrystalline analysis : Use synchrotron radiation for small or poorly diffracting crystals.
- Alternative techniques : Pair powder XRD with Rietveld refinement or employ solid-state NMR (C CP/MAS) to assess amorphous content.
- Purity validation : Combine HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
Q. How do steric and electronic effects of substituents influence the reactivity of 2-hydroxy-4-methyl-N-phenylbenzamide in nucleophilic acyl substitution?
Electron-withdrawing groups (e.g., -NO) on the phenyl ring increase electrophilicity of the carbonyl carbon, accelerating reactions with amines. Steric hindrance from the methyl group at the 4-position slows down substitution at the ortho position. Kinetic studies (monitored by H NMR) and Hammett plots quantify these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
